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Understanding logP and PSA

In drug development, logP and Polar Surface Area (PSA) are key metrics for predicting a compound's

absorption and permeability.

¢ logP (Octanol-Water Partition Coefficient): This is the logarithm of the ratio of a compound's
concentration in octanol to its concentration in water at equilibrium. It is a direct measure of molecular
hydrophobicity (lipophilicity). According to Lipinski's Rule of 5, a logP value greater than 5 is often
associated with poor oral absorption [1].

e Polar Surface Area (PSA): This is defined as the surface area over all polar atoms (primarily oxygen
and nitrogen) and their attached hydrogen atoms [2]. It is a good predictor of a molecule's ability to
cross cell membranes. As a rule of thumb:

o PSA> 140 A2 Typically poor membrane permeability [2].
o PSA< 60 A2 Good potential to penetrate the blood-brain barrier [2].

Methods for Calculation

Multiple computational methods have been developed to predict logP and PSA. The table below summarizes

the main families of approaches.
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Property Method Family

Description

Examples

logP

PSA

Atom-based

Fragment-based

Property-based

Hybrid/Consensus

Topological (TPSA)

Quantum
Mechanical

(QMPSA)

Dynamic (DPSA)

Sums contributions from each atom type.
Fast but can be less accurate for complex
structures [3].

Sums hydrophobic contributions from larger
molecular fragments. Often more accurate
than atom-based methods [3].

Uses physics-based calculations (e.g., free
energy transfer) from 3D structures.
Theoretically rigorous but computationally
intensive [3].

Combines multiple algorithms to improve
accuracy and reliability.

Calculates surface area using fragment
contributions from a 2D structure. Fast and
widely used [7] [8].

Calculates the surface area based on the
guantum mechanical electrostatic potential
mapped onto a 3D isodensity surface. More
physically meaningful but requires
significant computation [7] [8] [9].

Uses a Boltzmann-weighted average of
PSA over multiple low-energy 3D
conformations [7].

ALOGP [3] [4]

ClogP [3], miLogP
(Molinspiration) [5]

FElogP (MM-PBSA)
[3]

ChemAxon
Consensus [4],
ACD/Consensus [6]

TPSA (Ertl et al.)

QMPSA

DPSA

Protocols for Determination

Here are the detailed workflows for some of the more advanced methods mentioned.
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Protocol 1: Calculating logP using a Free Energy Method
(FElogP)

This method is based on the thermodynamic principle that logP is determined by the free energy change of

transferring a molecule from water to n-octanol [3].

The diagram below outlines the workflow for this approach:

Start: Input 3D Structure

1. Geometry Optimization
(Quantum Mechanics or Force Field)

N

2. Solvation Free Energy in Water 3. Solvation Free Energy in Octanol
(AG_water) (AG_octanol)

~

4. Calculate Transfer Free Energy
AG_transfer = AG_water - AG_octanol

'

5. Compute logP
logP = AG_transfer / (RT In(10))

End: logP Value

Click to download full resolution via product page

Workflow for calculating logP via transfer free energy.

Key Steps:
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e Structure Preparation & Optimization: Generate a 3D structure of your molecule and optimize its
geometry using quantum mechanical methods (e.g., B3LYP/6-31G) or a molecular mechanics force
field (e.g., GAFF2) [3].

¢ Solvation Free Energy Calculation: Use an endpoint method like MM-PBSA (Molecular Mechanics
Poisson-Boltzmann Surface Area) or MM-GBSA (Generalized Born Surface Area) to calculate the
solvation free energy in both water (AG water) and n-octanol (AG_octanol). This involves solving
the Poisson-Boltzmann equation or using the Generalized Born model to account for polar solvation,
plus a non-polar contribution [3].

e Thermodynamic Calculation: The transfer free energy is AG_transfer = AG water -

AG octanol. logP is then derived from the fundamental equation: LogP = AG_transfer / (RT
1n(10)), where R is the gas constant and T is the temperature [3] [10].

Protocol 2: Calculating PSA using Quantum Mechanics (QMPSA)

This method calculates the polar surface area directly from the molecule's electron density [7] [9].

The workflow for this protocol is as follows:
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Start: Input Structure

1. Conformational Search
(e.g., Monte Carlo Multiple Minimum)

'

2. QM Geometry Optimization
(e.g., B3LYP/6-31G)

'

3. Generate Electron Density Grid
(Cube File)

'

4. Create Isodensity Surface
(e.g., at 0.0005 e/bohr3)

'

5. Map Electrostatic Potential (ESP)
onto the Surface

:

6. Define Polar Range
(e.g., ESP < -0.025 and ESP > 0.043)

:

7. Sum Polar Areas

End: QMPSA Value (A2?)

Click to download full resolution via product page
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Workflow for calculating quantum mechanical polar surface area.
Key Steps:

e Conformation Generation & Optimization: Perform a conformational search (e.g., using a Monte
Carlo method with a force field like OPLS-AA) to identify low-energy conformers. Optimize these
geometries using a quantum mechanical method like B3LYP/6-31G [7] [9].

e Wavefunction & Density Calculation: Perform a single-point energy calculation on the optimized
structure to generate a wavefunction file. Use this to calculate the electron density on a 3D grid, often
saved as a "cube file" [7].

¢ Isodensity Surface Creation: Use a program like MOLDEN to create an isodensity surface (a
surface where the electron density is constant). A value of 0.0005 electrons/bohr? is reported to best
match a van der Waals surface [7].

¢ Electrostatic Potential Mapping: Calculate the electrostatic potential for every vertex on the
triangulated isodensity surface [7].

e Polar Area Summation: Define a range of electrostatic potential values that qualify as "polar." The
polar surface area (QMPSA) is the sum of all surface areas where the potential falls outside the
apolar range (e.g., ESP < -0.025 or ESP > 0.043, as used in one study) [7]. It is critical to calculate
this using the protonation state relevant to the biological condition (e.g., gut pH) [9].

Practical Calculation Tools

For practical drug discovery work, several software tools implement the methods described above:

¢ logP Tools:
o ACDILogP: Offers three prediction algorithms (Classic, GALAS, Consensus) and allows
training with in-house data [6].
o Molinspiration miLogP: A robust group contribution method with good statistical accuracy,
used in the ZINC database [5].
o ChemAXxon logP Plugin: Provides both a proprietary atom-based method (similar to ALOGP)
and a consensus model [4].
e PSA Tools:
o Topological PSA (TPSA): Fast and effective, implemented in many chemoinformatics suites
[7].
o QMPSA: Available in molecular modeling packages like MOLDEN, requiring quantum
mechanical calculations as outlined in Protocol 2 [7].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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